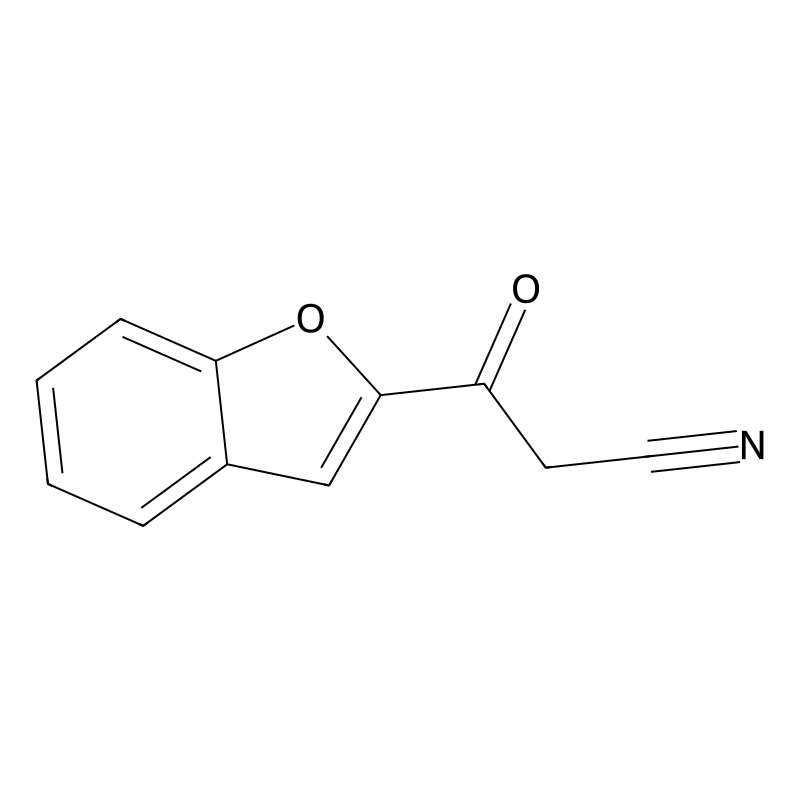3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (BFP) can be synthesized through various methods, including the Knoevenagel condensation of benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of a base catalyst []. This reaction yields BFP as a colorless liquid [].
Chemical Properties:
BFP possesses several interesting chemical properties relevant to scientific research. It contains an "active methylene" group, meaning the carbon atom adjacent to the ketone (C=O) and the nitrile (C≡N) groups exhibits enhanced reactivity []. This property allows BFP to participate in various condensation reactions with other molecules, making it a valuable building block for organic synthesis [].
Additionally, BFP features a hydroxyl group (OH) at the 3-position, further expanding its potential applications in various chemical transformations [].
Potential Applications:
While research on BFP's specific applications is ongoing, its unique chemical properties suggest potential in several areas:
- Organic synthesis: As mentioned earlier, BFP's active methylene group and hydroxyl group make it a versatile building block for synthesizing various organic compounds, including heterocycles, pharmaceuticals, and functional materials [, ].
- Medicinal chemistry: BFP's structural similarity to certain biologically active molecules has led to investigations into its potential therapeutic properties. Studies have explored its antiproliferative activity against cancer cell lines []. However, further research is necessary to fully understand its potential as a drug candidate.
- Material science: BFP's chemical functionalities might be useful in developing novel materials with specific properties. For example, its ability to participate in condensation reactions could be exploited to create polymers with desired functionalities [].
Limitations and Future Directions:
Despite its potential, research on BFP's applications remains limited. Further studies are required to:
- Explore its detailed reactivity: A deeper understanding of BFP's reaction pathways and mechanisms is necessary for its efficient utilization in various synthetic endeavors.
- Evaluate its biological activity: More extensive studies are needed to assess BFP's potential as a therapeutic agent, including its efficacy, safety, and mechanism of action.
- Investigate its material science applications: Research is needed to explore BFP's suitability for developing novel materials with desired properties.
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula CHNO and a molecular weight of 189.18 g/mol. It features a benzofuran moiety, which is a fused bicyclic structure composed of a benzene ring and a furan ring. This compound is categorized as a nitrile due to the presence of the cyano group (-C≡N) attached to the propanone framework. The compound exhibits potential biological activities and is of interest in organic synthesis and medicinal chemistry.
- Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of various derivatives.
- Cyclization Reactions: It can react with diazonium salts or other electrophiles to form heterocyclic compounds, enhancing its structural diversity .
- Oxidative Cyclizations: The compound has been reported to undergo oxidative cyclization reactions mediated by manganese(III) acetate, yielding complex cyclic structures .
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has shown various biological activities, particularly in antimicrobial and anti-inflammatory studies. Compounds derived from benzofuran have been linked to significant pharmacological properties, including:
- Antimicrobial Activity: Some derivatives exhibit potent antibacterial and antifungal effects .
- Anti-inflammatory Effects: Related compounds have demonstrated efficacy in reducing inflammation in biological models, suggesting potential therapeutic applications .
The synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile can be achieved through several methods:
- Condensation Reactions: A common approach involves the condensation of benzofuran derivatives with appropriate nitriles or carbonyl compounds under acidic or basic conditions.
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through the application of microwave energy, often leading to cleaner reactions with fewer byproducts .
- Oxidative Methods: Utilizing oxidants such as manganese(III) acetate facilitates the formation of this compound from simpler precursors through oxidative cyclization .
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug discovery for treating infections or inflammatory diseases.
- Material Science: Its unique structure may lend itself to applications in organic electronics or as precursors for novel materials.
Studies involving 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile have focused on its interactions with biological targets:
- Enzyme Inhibition: Research has indicated that certain derivatives may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding Studies: Investigations into how this compound interacts with various receptors could elucidate its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-(Furan-2-yl)-3-oxopropanenitrile | Furan-based | Similar nitrile functionality but lacks benzene fusion. |
| 1-Benzofuran | Benzofuran | Core structure without additional functional groups. |
| 5-Amino-benzofuran derivatives | Amino-substituted | Enhanced biological activity due to amino group presence. |
Uniqueness
What sets 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile apart is its specific combination of the benzofuran moiety with a propanone and nitrile group, which may confer unique reactivity patterns and biological properties not found in simpler analogs.








